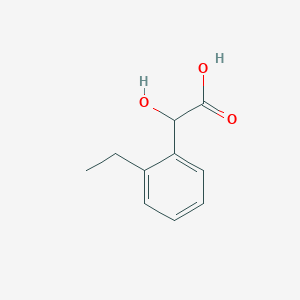
2-(2-Ethylphenyl)-2-hydroxyacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Ethylphenyl)-2-hydroxyacetic acid is an organic compound with a molecular formula of C10H12O3 It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by a 2-ethylphenyl group, and the alpha carbon is substituted with a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethylphenyl)-2-hydroxyacetic acid can be achieved through several methods. One common approach involves the reaction of 2-ethylbenzaldehyde with a suitable cyanide source, followed by hydrolysis to yield the desired product. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method could be the catalytic hydrogenation of 2-ethylbenzaldehyde in the presence of a suitable catalyst, followed by oxidation to introduce the hydroxyl group. This method offers the advantage of higher yields and reduced reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Ethylphenyl)-2-hydroxyacetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-(2-ethylphenyl)glyoxylic acid.
Reduction: The carboxyl group can be reduced to an alcohol, yielding 2-(2-ethylphenyl)-2-hydroxyethanol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products
Oxidation: 2-(2-Ethylphenyl)glyoxylic acid
Reduction: 2-(2-Ethylphenyl)-2-hydroxyethanol
Substitution: Various substituted derivatives depending on the reagent used
Wissenschaftliche Forschungsanwendungen
2-(2-Ethylphenyl)-2-hydroxyacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Wirkmechanismus
The mechanism of action of 2-(2-Ethylphenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The phenyl group can engage in π-π interactions with aromatic residues in proteins, further modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
2-(2-Ethylphenyl)-2-hydroxyacetic acid can be compared with other similar compounds, such as:
2-Phenyl-2-hydroxyacetic acid: Lacks the ethyl group, resulting in different steric and electronic properties.
2-(2-Methylphenyl)-2-hydroxyacetic acid: The methyl group provides different hydrophobic interactions compared to the ethyl group.
2-(2-Chlorophenyl)-2-hydroxyacetic acid: The chloro group introduces electron-withdrawing effects, altering the compound’s reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C10H12O3 |
|---|---|
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
2-(2-ethylphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C10H12O3/c1-2-7-5-3-4-6-8(7)9(11)10(12)13/h3-6,9,11H,2H2,1H3,(H,12,13) |
InChI-Schlüssel |
LMYCMJXOFZIDNN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC=C1C(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


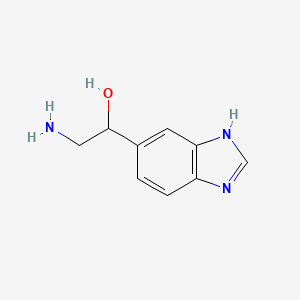
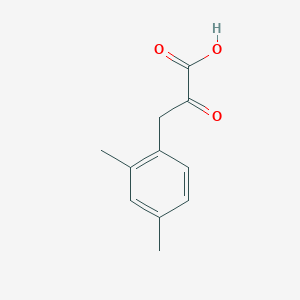
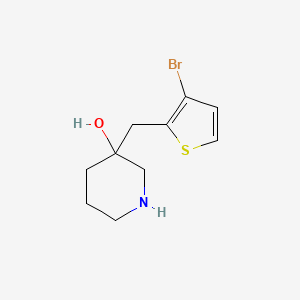
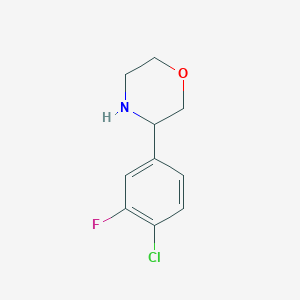
![2-[4-(Pyrrolidin-1-yl)phenyl]propanenitrile](/img/structure/B13591162.png)
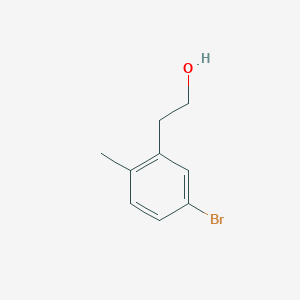

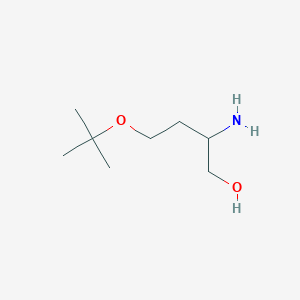
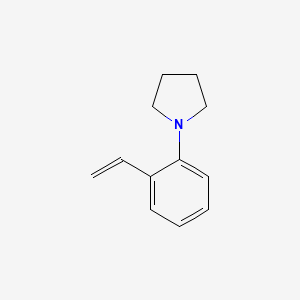
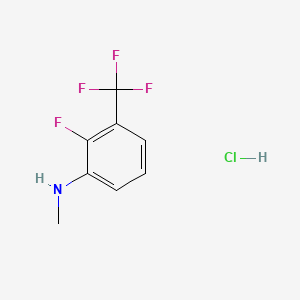
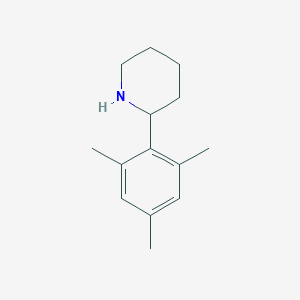
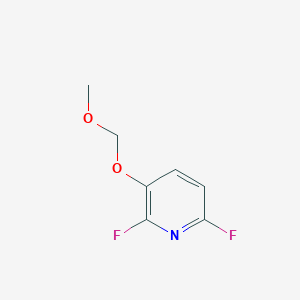
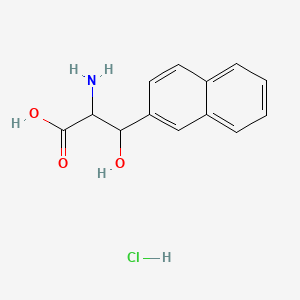
![1-{1,8-Diazaspiro[4.5]decan-1-yl}-2-methylpropan-1-onehydrochloride](/img/structure/B13591219.png)
